N-Benzyl-3-methoxy-4-nitrobenzamide
Description
N-Benzyl-3-methoxy-4-nitrobenzamide is a benzamide derivative characterized by a benzamide core with a benzyl group attached to the amide nitrogen, a methoxy group at the 3-position, and a nitro group at the 4-position of the benzene ring. Its synthesis typically involves multi-step nitration, methylation, and benzylation reactions under controlled conditions to optimize yield and purity .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-9-12(7-8-13(14)17(19)20)15(18)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
YDXUWNXECMKARP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-methoxy-4-nitrobenzamide typically involves the condensation of 3-methoxy-4-nitrobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used.
Major Products Formed
Oxidation: 3-methoxy-4-nitrobenzoic acid or 3-methoxy-4-nitrobenzaldehyde.
Reduction: N-Benzyl-3-methoxy-4-aminobenzamide.
Substitution: Various benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl and methoxy groups contribute to the compound’s overall stability and reactivity. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Substituent Positioning
- N-Benzyl-4-methoxy-N-methyl-3-nitrobenzamide : Differs in the methoxy group’s position (4 vs. 3) and the presence of an N-methyl group. This alters electronic effects, reducing redox reactivity compared to the target compound .
- N-(3-Methoxyphenyl)-4-nitrobenzamide : Lacks the benzyl group on the amide nitrogen, with methoxy and nitro groups on separate aromatic rings. This reduces steric hindrance and modifies interaction with biological targets .
- 4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide : Features a nitro group at the 3-position (vs. 4) and an ethoxy substituent, leading to distinct solubility and metabolic stability .
Functional Group Modifications
- N-Benzyl-4-bromo-N-(4-methoxyphenyl)benzamide : Replaces the nitro group with bromine, enhancing halogen-bonding interactions but reducing redox activity .
Chemical Reactivity and Solubility
| Compound Name | Methoxy Position | Nitro Position | Key Reactivity Features | Solubility Profile |
|---|---|---|---|---|
| N-Benzyl-3-methoxy-4-nitrobenzamide | 3 | 4 | High redox activity; participates in nucleophilic aromatic substitution | Moderate in polar solvents |
| N-Benzyl-4-methyl-3-nitrobenzamide | None | 3 | Limited redox potential; inert to nucleophilic attack | Low in polar solvents |
| N-(3-Methoxyphenyl)-4-nitrobenzamide | 3 (separate ring) | 4 | Enhanced hydrogen bonding; reduced steric effects | High in DMSO and ethanol |
| 4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide | None | 3 | Ethoxy group increases lipophilicity | High in nonpolar solvents |
Pharmacokinetic Properties
- Metabolic Stability : The benzyl group in the target compound improves metabolic stability compared to N-isobutyl-3-methyl-4-nitrobenzamide, which undergoes faster hepatic clearance .
- Bioavailability : The methoxy group increases aqueous solubility relative to purely alkyl-substituted analogs (e.g., N-benzyl-4-methyl-3-nitrobenzamide), enhancing oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
